Cas no 1344201-09-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid
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- MDL: MFCD02682207
- Inchi: 1S/C22H17NO5/c24-20-11-13(21(25)26)9-10-19(20)23-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26)
- InChI Key: FJHKPJUMDNWUJA-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(O)=C1
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092629-5g |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 5g |
¥8218.0 | 2023-04-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092629-1g |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 1g |
¥2828.0 | 2023-04-10 | |
1PlusChem | 1P01AK2U-5g |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 5g |
$4413.00 | 2023-12-22 | |
Enamine | EN300-81175-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 1g |
$1214.0 | 2023-09-02 | |
Enamine | EN300-81175-5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 5g |
$3520.0 | 2023-09-02 | |
1PlusChem | 1P01AK2U-250mg |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 250mg |
$805.00 | 2023-12-22 | |
1PlusChem | 1P01AK2U-2.5g |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 2.5g |
$3003.00 | 2023-12-22 | |
Enamine | EN300-81175-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 0.1g |
$420.0 | 2024-05-21 | |
Enamine | EN300-81175-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 0.5g |
$947.0 | 2024-05-21 | |
Enamine | EN300-81175-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid |
1344201-09-7 | 95% | 2.5g |
$2379.0 | 2024-05-21 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid Related Literature
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic Acid (CAS No. 1344201-09-7)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1344201-09-7, is a derivative of benzoic acid featuring a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and an amino substituent. The unique arrangement of these functional groups makes it a promising candidate for various biochemical applications, particularly in the synthesis of peptide mimetics and drug intermediates.
The structural composition of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid is highly relevant to modern medicinal chemistry. The presence of the Fmoc group, which is commonly used in solid-phase peptide synthesis, enhances the compound's utility in constructing complex molecular architectures. Additionally, the hydroxyl and amino functional groups provide multiple sites for further chemical modifications, enabling the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with biological targets in a selective manner. Specifically, the hydroxyl group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid can participate in hydrogen bonding interactions, which is crucial for drug-receptor binding affinity. Furthermore, the fluorenylmethoxycarbonyl moiety enhances solubility and stability, making it an ideal building block for drug formulations.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The structural features of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid make it a suitable candidate for designing inhibitors that can modulate kinase activity. Recent studies have demonstrated that benzoic acid derivatives can effectively interfere with kinase-substrate interactions, leading to potential therapeutic benefits.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the Fmoc group typically involves carbodiimide-based coupling reactions, while the hydroxyl group can be incorporated through hydroxylation or oxidation processes. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yield and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for further pharmacological evaluation.
Evaluation of the pharmacological properties of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid has revealed several interesting characteristics. In vitro studies have shown that this compound exhibits moderate binding affinity to certain kinases, suggesting its potential as a lead compound for drug development. Additionally, preliminary toxicity studies indicate that it is well-tolerated at relevant concentrations, which is a crucial factor for any candidate therapeutic agent.
The versatility of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid extends beyond its use as a kinase inhibitor. It can also serve as a precursor for more complex molecules through further derivatization. For instance, introducing additional functional groups or conjugating it with other bioactive molecules could lead to novel therapeutic entities with enhanced efficacy and selectivity. This flexibility makes it an invaluable tool in medicinal chemistry research.
The role of computational chemistry in studying 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and help guide experimental design. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and optimize lead compounds more efficiently.
The future prospects for 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid are promising. Ongoing research aims to explore its potential in treating various diseases by developing more refined derivatives with improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing targeted therapies.
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